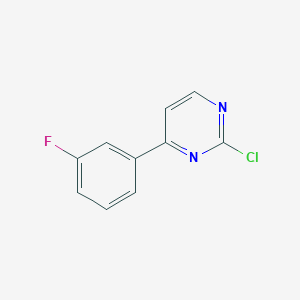
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride is a compound that features a piperidine ring, a triazole ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves an azide and an alkyne.
Coupling of the Rings: The piperidine and triazole rings are then coupled together using suitable reagents and conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through functional group transformations, such as oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-piperidin-4-yl-benzimidazoles: These compounds have a similar piperidine ring and are known for their broad-spectrum antibacterial activities.
1,4-disubstituted piperidines: These compounds are structurally similar and have been studied for their antimalarial properties.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide: These compounds are synthesized for their antimicrobial activities.
Uniqueness
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride is unique due to its specific combination of a piperidine ring, a triazole ring, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H13ClN4O2 |
|---|---|
Poids moléculaire |
232.67 g/mol |
Nom IUPAC |
2-piperidin-4-yltriazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c13-8(14)7-5-10-12(11-7)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,13,14);1H |
Clé InChI |
VIJJHBIUBOOXBF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2N=CC(=N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)



![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)




![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
